1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1155575-89-5) is a pyrazole derivative with a cyano-substituted phenyl group at the 1-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₂H₉N₃O₂, with a molar mass of 227.22 g/mol and a predicted density of 1.30±0.1 g/cm³ . Key physicochemical properties include:
- Boiling Point: 448.0±35.0 °C (predicted)
- pKa: 3.25±0.25 (indicating moderate acidity due to the electron-withdrawing cyano group) .
Pyrazole-carboxylic acids are widely studied for their pharmacological and material science applications, particularly as intermediates in drug synthesis and enzyme inhibitors .
Properties
IUPAC Name |
1-(3-cyanophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-11(12(16)17)7-14-15(8)10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUROFDHCFZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that 1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid may inhibit various microbial strains, positioning it as a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. It appears to interact with specific molecular targets involved in cell proliferation and apoptosis, suggesting potential use in cancer therapies.
- Anti-inflammatory Effects : Evidence suggests that this compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
Several case studies have explored the applications of this compound:
- Cancer Research : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The research indicated that it could induce apoptosis through the modulation of specific signaling pathways related to cell survival and death.
- Antimicrobial Development : In another study, researchers evaluated the antimicrobial properties of this compound against a range of bacterial strains. Results showed promising inhibitory effects, suggesting its potential as a lead compound for new antimicrobial agents.
- Inflammation Models : Research involving animal models of inflammation indicated that treatment with this compound resulted in reduced markers of inflammation, supporting its potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid with five structurally related pyrazole-carboxylic acid derivatives:
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., CN, Cl) : Increase acidity (lower pKa) and enhance reactivity in coupling reactions .
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility in polar solvents due to increased polarity .
- Bulkier Groups (e.g., cyclohexyl, t-Bu) : Influence steric hindrance, affecting binding in biological targets .
Pharmacological and Industrial Relevance
- Bioactive Derivatives :
- Material Science : Derivatives with sulfonyl groups (e.g., 1-(1,1-dioxo-thiolan-3-yl) analog) exhibit unique electronic properties for functional materials .
Biological Activity
1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, with the CAS number 1155575-89-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by various studies and data.
- Molecular Formula : CHNO
- Molecular Weight : 227.22 g/mol
- Structure : The compound features a pyrazole ring substituted with a cyanophenyl group and a carboxylic acid functional group.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute monocytic leukemia (U-937).
- IC Values : The compound demonstrated IC values in the low micromolar range, indicating potent cytotoxicity comparable to established chemotherapeutics such as doxorubicin .
| Cell Line | IC Value (µM) |
|---|---|
| MCF-7 | 6.5 |
| MEL-8 | 7.2 |
| U-937 | 8.0 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- Inhibition of COX Enzymes : It has been reported to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Comparative Efficacy : In vivo studies revealed that it outperformed some standard anti-inflammatory drugs in reducing edema in animal models .
| Compound Tested | COX-2 Inhibition (%) |
|---|---|
| This compound | 75% |
| Celecoxib | 60% |
Additional Pharmacological Effects
Beyond anticancer and anti-inflammatory properties, this compound has been investigated for other biological activities:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Activity : Some reports indicate effectiveness against certain bacterial strains, although further research is needed to elucidate this aspect fully.
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and biological evaluation of pyrazole derivatives, including our compound of interest. The findings suggested that modifications to the pyrazole core can enhance biological activity, indicating a structure–activity relationship that warrants further exploration .
Research Highlights
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently.
- Biological Evaluation : Comprehensive evaluations have demonstrated its potential as a lead compound for further drug development.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction parameters be optimized?
Methodological Answer: The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines. For example, Viveka et al. (2016) cyclized ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by alkaline hydrolysis to yield the carboxylic acid . Optimization includes:
- Solvent selection : Toluene/ethanol mixtures improve cyclization efficiency.
- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates.
- Stoichiometry : Balanced molar ratios of hydrazine to diketone intermediates minimize side products .
Table 1. Example Synthesis Parameters from Literature:
Q. How is the molecular and crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Hydrogen bonding : Intramolecular O-H⋯O bonds stabilize the planar pyrazole-carboxylic acid conformation .
- π-π interactions : Centroids of pyrazole and aryl rings exhibit stacking distances of 3.835–3.859 Å .
Q. What spectroscopic techniques are used to validate purity and functional groups?
Methodological Answer:
- FT-IR : Identifies carboxylic acid O-H stretches (~2500 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- NMR : Methyl protons appear at δ ~2.5 ppm (singlet), while aromatic protons resonate at δ 7.2–7.8 ppm (multiplet) .
- UV-Vis : π→π* transitions in the pyrazole ring (~260 nm) and n→π* transitions in the cyano group (~310 nm) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) complement experimental data in understanding electronic properties?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- HOMO-LUMO gaps : Correlate with reactivity; gaps of ~4.5 eV suggest moderate stability .
- Electrostatic potential maps : Highlight nucleophilic regions (carboxylic acid oxygen) and electrophilic sites (cyano group) .
- Vibrational frequencies : IR peaks are validated against computed harmonic frequencies (RMSD < 10 cm⁻¹) .
Q. How can researchers resolve contradictions in reported spectral or crystallographic data?
Methodological Answer: Discrepancies may arise from:
- Polymorphism : Different crystallization solvents (e.g., acetic acid vs. ethanol) yield distinct crystal packing .
- Dynamic effects : Temperature-dependent NMR or variable-temperature XRD clarifies conformational flexibility.
- Validation : Cross-checking with high-resolution mass spectrometry (HR-MS) ensures molecular integrity .
Q. What strategies improve the compound’s solubility for biological assays without altering its core structure?
Methodological Answer:
Q. What intermolecular interactions dominate in the solid state, and how do they influence material properties?
Methodological Answer: SC-XRD reveals:
- Hydrogen-bonding networks : Carboxylic acid dimers form R₂²(8) motifs, enhancing thermal stability (decomposition >200°C) .
- C-H⋯π interactions : Methyl groups interact with aryl rings (distances: ~2.8 Å), contributing to layered crystal packing .
Table 2. Key Intermolecular Interactions:
| Interaction Type | Distance (Å) | Energy (kcal/mol) | Reference |
|---|---|---|---|
| O-H⋯O (carboxylic dimer) | 1.85 | ~5–7 | |
| C-H⋯π (methyl to aryl) | 2.76–2.84 | ~2–4 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
